molecular formula C8H11O2PS B12103537 Ethoxy-hydroxy-phenyl-sulfanylidene-lambda5-phosphane

Ethoxy-hydroxy-phenyl-sulfanylidene-lambda5-phosphane

Cat. No.: B12103537
M. Wt: 202.21 g/mol
InChI Key: HBFNIDYFNYYMOB-UHFFFAOYSA-N
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Description

Ethoxy-hydroxy-phenyl-sulfanylidene-lambda5-phosphane is a chemical compound that belongs to the class of organophosphorus compounds These compounds are characterized by the presence of phosphorus atoms bonded to carbon atoms this compound is known for its unique chemical structure, which includes an ethoxy group, a hydroxy group, a phenyl group, and a sulfanylidene group attached to a lambda5-phosphane core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethoxy-hydroxy-phenyl-sulfanylidene-lambda5-phosphane typically involves the reaction of phenylphosphonothioic dichloride with ethoxy and hydroxy reagents under controlled conditions. The reaction is usually carried out in the presence of a base, such as sodium hydroxide, to facilitate the substitution of chlorine atoms with ethoxy and hydroxy groups. The reaction conditions, including temperature and solvent, are optimized to achieve high yields and purity of the final product .

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale batch or continuous processes. The use of automated reactors and precise control of reaction parameters ensures consistent quality and efficiency. The purification of the compound is typically achieved through techniques such as distillation, crystallization, or chromatography .

Chemical Reactions Analysis

Types of Reactions

Ethoxy-hydroxy-phenyl-sulfanylidene-lambda5-phosphane undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Ethoxy-hydroxy-phenyl-sulfanylidene-lambda5-phosphane has several scientific research applications:

Mechanism of Action

The mechanism of action of ethoxy-hydroxy-phenyl-sulfanylidene-lambda5-phosphane involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can form covalent bonds with active sites of enzymes, leading to inhibition of their activity. The presence of the ethoxy and hydroxy groups allows for hydrogen bonding and other non-covalent interactions, enhancing its binding affinity and specificity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Ethoxy-hydroxy-phenyl-sulfanylidene-lambda5-phosphane is unique due to the combination of its functional groups, which confer distinct chemical reactivity and biological activity. The presence of both ethoxy and hydroxy groups allows for versatile chemical modifications and interactions, making it a valuable compound in various applications .

Properties

IUPAC Name

ethoxy-hydroxy-phenyl-sulfanylidene-λ5-phosphane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11O2PS/c1-2-10-11(9,12)8-6-4-3-5-7-8/h3-7H,2H2,1H3,(H,9,12)
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HBFNIDYFNYYMOB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOP(=S)(C1=CC=CC=C1)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11O2PS
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

202.21 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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